molecular formula C16H10F6N2O3 B3559908 2,2,2-trifluoro-N-[4-[4-[(2,2,2-trifluoroacetyl)amino]phenoxy]phenyl]acetamide CAS No. 5252-79-9

2,2,2-trifluoro-N-[4-[4-[(2,2,2-trifluoroacetyl)amino]phenoxy]phenyl]acetamide

Cat. No.: B3559908
CAS No.: 5252-79-9
M. Wt: 392.25 g/mol
InChI Key: ICELGZHOASOPJY-UHFFFAOYSA-N
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Description

2,2,2-Trifluoro-N-[4-[4-[(2,2,2-trifluoroacetyl)amino]phenoxy]phenyl]acetamide is a fluorinated organic compound with the molecular formula C17H10F6N2O3. It is known for its unique chemical structure, which includes multiple trifluoromethyl groups, making it a valuable compound in various scientific and industrial applications .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,2,2-trifluoro-N-[4-[4-[(2,2,2-trifluoroacetyl)amino]phenoxy]phenyl]acetamide typically involves the reaction of 4-aminophenol with 2,2,2-trifluoroacetyl chloride in the presence of a base such as pyridine. This reaction forms an intermediate, which is then reacted with 4-fluorobenzoyl chloride to yield the final product .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general approach involves large-scale synthesis using similar reaction conditions as described above, with optimization for yield and purity.

Chemical Reactions Analysis

Types of Reactions

2,2,2-Trifluoro-N-[4-[4-[(2,2,2-trifluoroacetyl)amino]phenoxy]phenyl]acetamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, hydrolysis yields carboxylic acids and amines, while substitution reactions can introduce various functional groups .

Scientific Research Applications

2,2,2-Trifluoro-N-[4-[4-[(2,2,2-trifluoroacetyl)amino]phenoxy]phenyl]acetamide has several scientific research applications:

Mechanism of Action

The mechanism of action of 2,2,2-trifluoro-N-[4-[4-[(2,2,2-trifluoroacetyl)amino]phenoxy]phenyl]acetamide involves its interaction with specific molecular targets. The trifluoromethyl groups enhance the compound’s lipophilicity, allowing it to penetrate cell membranes more effectively. Once inside the cell, it can interact with various enzymes and proteins, modulating their activity and leading to the observed biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2,2,2-Trifluoro-N-[4-[4-[(2,2,2-trifluoroacetyl)amino]phenoxy]phenyl]acetamide is unique due to its multiple trifluoromethyl groups, which impart distinct chemical and physical properties. These properties make it particularly valuable in applications requiring high stability and resistance to degradation .

Properties

IUPAC Name

2,2,2-trifluoro-N-[4-[4-[(2,2,2-trifluoroacetyl)amino]phenoxy]phenyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H10F6N2O3/c17-15(18,19)13(25)23-9-1-5-11(6-2-9)27-12-7-3-10(4-8-12)24-14(26)16(20,21)22/h1-8H,(H,23,25)(H,24,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ICELGZHOASOPJY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1NC(=O)C(F)(F)F)OC2=CC=C(C=C2)NC(=O)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H10F6N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20360057
Record name 2,2,2-trifluoro-N-[4-[4-[(2,2,2-trifluoroacetyl)amino]phenoxy]phenyl]acetamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20360057
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

392.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

5252-79-9
Record name 2,2,2-trifluoro-N-[4-[4-[(2,2,2-trifluoroacetyl)amino]phenoxy]phenyl]acetamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20360057
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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